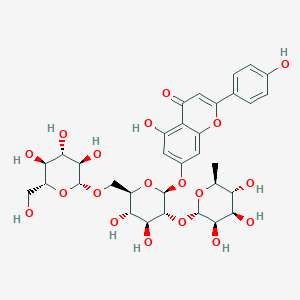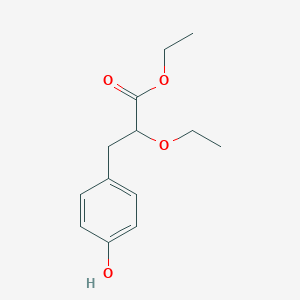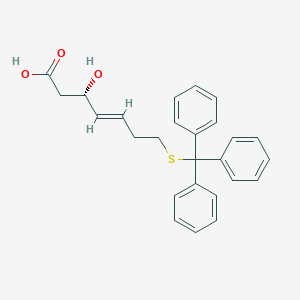
Ethyl anthracene-9-carboxylate
Vue d'ensemble
Description
Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid . It is a rigid organic molecule that has been commonly utilized in the construction of coordination complexes . The COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° .
Molecular Structure Analysis
In the molecular structure of Ethyl anthracene-9-carboxylate, the COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° . The torsion angle around the O—Csp3 bond of the ester group is 108.52 (18)° . The crystal structure is stabilized by C—H⋯O interactions and edge-to-face arene interactions with C—H⋯ (ring centroid) distances in the range 2.75–2.84 Å .
Applications De Recherche Scientifique
Designing New Photochromic Complexes
Ethyl anthracene-9-carboxylate, also known as 9-Anthracene carboxylic acid (9-AC), has been used in the construction of coordination complexes . It has been discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This makes it a valuable component in the creation of new photochromic materials, which have potential applications in photonic materials and optical memory devices .
Construction of Coordination Complexes
9-AC has been commonly utilized in the construction of coordination complexes . There exist more than 460 compounds containing 9-AC ligand and its derivatives in the Cambridge Crystallographic Data Centre database . These coordination complexes have a wide range of applications in various fields of science and technology.
Preparation of Organic Light-Emitting Diodes (OLEDs)
A new tin (IV) complex with anthracene-9-carboxylic acid has been synthesized and used as a precursor in the preparation of an organic light-emitting diode . The investigation of photoluminescence properties and thermal behavior of this complex showed that it has the necessary conditions for its use as a precursor in the manufacture of optical devices .
Safety And Hazards
While specific safety and hazard information for Ethyl anthracene-9-carboxylate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Orientations Futures
The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracene carboxylic acid (9AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . Therefore, Ethyl anthracene-9-carboxylate could potentially be used in the development of new photochromic complexes .
Propriétés
IUPAC Name |
ethyl anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGJDFIKOFIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505568 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl anthracene-9-carboxylate | |
CAS RN |
1754-54-7 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of ethyl anthracene-9-carboxylate?
A1: Ethyl anthracene-9-carboxylate has the molecular formula C17H14O2. [] Structurally, it consists of an anthracene moiety with an ethyl carboxylate group substituted at the 9 position. The carboxylate group and the anthracene ring system are not coplanar, with a dihedral angle of 76.00° between them. []
Q2: How does ethyl anthracene-9-carboxylate pack in its crystal structure?
A2: The crystal structure of ethyl anthracene-9-carboxylate is stabilized by a combination of C–H⋯O hydrogen bonds and edge-to-face arene interactions. [] These interactions contribute to the arrangement of molecules within the crystal lattice.
Q3: Has ethyl anthracene-9-carboxylate been used in the synthesis of other materials?
A3: Yes, ethyl anthracene-9-carboxylate has been used as a photoactive monomer in the synthesis of amphiphilic diblock copolymers. [] When copolymerized with poly(ethylene glycol) and linear brush polydimethylsiloxane, it allows for the formation of nanoparticles that can be crosslinked by UV irradiation due to the presence of the anthracene moiety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)





![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)




